molecular formula C10H5Cl2NO2 B1194813 N-(3,5-Dichlorophenyl)maleimide CAS No. 24096-52-4

N-(3,5-Dichlorophenyl)maleimide

Cat. No.: B1194813
CAS No.: 24096-52-4
M. Wt: 242.05 g/mol
InChI Key: OSSFTHGZMNLASE-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)maleimide is a synthetic compound with the molecular formula C10H5Cl2NO2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its role as a protective and curative fungicide and its ability to participate in various chemical reactions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 3,5-dichloroaniline. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

N-(3,5-Dichlorophenyl)maleimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Diels-Alder Reactions: Typically involve fulvenes and may use Lewis acid catalysts.

    Cycloaddition Reactions: Involve nitrile oxides and other dipolarophiles.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFTHGZMNLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178820
Record name N-(3,5-Dichlorophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24096-52-4
Record name N-(3,5-Dichlorophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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